molecular formula C14H14FNO2S B261359 3-fluoro-N-(2-phenylethyl)benzenesulfonamide

3-fluoro-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B261359
M. Wt: 279.33 g/mol
InChI Key: PIWGWYNSWYJYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide derivative that has been widely studied for its potential use in medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique structure and mechanism of action.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-phenylethyl)benzenesulfonamide involves the inhibition of certain enzymes such as carbonic anhydrase. This inhibition results in the reduction of the production of bicarbonate ions, which are essential for the regulation of pH in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of bicarbonate ion production, which can lead to the regulation of pH in the body. This compound has also shown potential for the treatment of diseases such as glaucoma and epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-fluoro-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its unique structure and mechanism of action, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several potential future directions for the research and development of 3-fluoro-N-(2-phenylethyl)benzenesulfonamide. These include further studies on its mechanism of action, as well as its potential use in the treatment of other diseases such as cancer. Additionally, there is potential for the development of new derivatives of this compound that may have even greater efficacy and fewer side effects.

Synthesis Methods

The synthesis of 3-fluoro-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

3-fluoro-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes such as carbonic anhydrase, which makes it a potential candidate for the treatment of diseases such as glaucoma and epilepsy.

properties

Molecular Formula

C14H14FNO2S

Molecular Weight

279.33 g/mol

IUPAC Name

3-fluoro-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C14H14FNO2S/c15-13-7-4-8-14(11-13)19(17,18)16-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2

InChI Key

PIWGWYNSWYJYMG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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